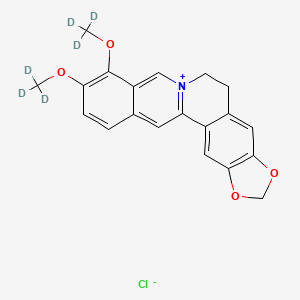

Berberine Hydrochloride-d6

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H18ClNO4 |

|---|---|

Molecular Weight |

377.8 g/mol |

IUPAC Name |

16,17-bis(trideuteriomethoxy)-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride |

InChI |

InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1/i1D3,2D3; |

InChI Key |

VKJGBAJNNALVAV-TXHXQZCNSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] |

Origin of Product |

United States |

Berberine Hydrochloride D6: Nomenclature and Structural Identity in Research Context

Formal Chemical Nomenclature and Synonyms of Berberine (B55584) Hydrochloride-d6

The formal chemical name for Berberine Hydrochloride-d6 precisely describes its complex heterocyclic structure and the location of the deuterium (B1214612) atoms. One of the formal names is 5,6-dihydro-9,10-dimethoxy-d6-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, monochloride. caymanchem.combiomol.com Another systematic name is 9,10-bis(Methoxy-d6)-5,6-dihydro- cymitquimica.commedchemexpress.comdioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium Chloride. simsonpharma.com Due to its complex structure, a variety of synonyms are used in commercial and research contexts to identify the compound. cymitquimica.comsimsonpharma.com

| Nomenclature Type | Name | Source |

| Formal Name | 5,6-dihydro-9,10-dimethoxy-d6-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, monochloride | caymanchem.combiomol.com |

| Formal Name | 9,10-bis(Methoxy-d6)-5,6-dihydro- cymitquimica.commedchemexpress.comdioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium Chloride | simsonpharma.com |

| Common Synonym | Berberine Chloride-d6 | cymitquimica.comsimsonpharma.com |

| Common Synonym | BBR-d6 | caymanchem.combiomol.com |

| Common Synonym | Umbellatine-d6 | caymanchem.combiomol.com |

| Common Synonym | Natural Yellow 18-d6 (chloride) | medchemexpress.com |

| Registry Number Synonym | NSC 646666-d6 | cymitquimica.com |

Molecular Formula and Molecular Weight of the Deuterated Analog

The molecular formula of this compound is C₂₀H₁₂D₆ClNO₄. cymitquimica.comlgcstandards.comusbio.net This formula indicates the presence of 20 carbon atoms, 12 hydrogen atoms, 6 deuterium (D) atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms. The replacement of six hydrogen atoms with six deuterium atoms results in a higher molecular weight compared to the non-deuterated analog, Berberine Hydrochloride (C₂₀H₁₈ClNO₄). nih.gov The molecular weight of the deuterated compound is consistently reported as 377.85 g/mol or 377.9 g/mol . caymanchem.combiomol.comcymitquimica.comlgcstandards.comusbio.net

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂D₆ClNO₄ | cymitquimica.comsimsonpharma.comlgcstandards.comusbio.net |

| Molecular Weight | 377.85 g/mol | cymitquimica.comlgcstandards.comusbio.net |

Specific Deuteration Pattern and Isotopic Enrichment Characteristics

The designation "-d6" in the compound's name signifies that six hydrogen atoms in the molecule have been replaced by deuterium. The formal nomenclature, such as "9,10-dimethoxy-d6," specifies that these six deuterium atoms are located on the two methoxy (B1213986) groups (–OCH₃) at positions 9 and 10 of the quinolizinium (B1208727) core structure. caymanchem.comsimsonpharma.com This is further confirmed by the SMILES notation provided by suppliers, which explicitly indicates the deuterated methyl groups: [2H]C([2H])([2H])O...OC([2H])([2H])([2H]). cymitquimica.comlgcstandards.com

In its role as a stable isotope-labeled internal standard, high isotopic purity is critical. This compound is typically supplied with a high degree of isotopic enrichment. For instance, it is available with a purity of greater than or equal to 99% for all deuterated forms (d1-d6). caymanchem.combiomol.com This high enrichment ensures accurate and reproducible results in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), where it is used to precisely measure the concentration of natural berberine in biological samples. caymanchem.combiomol.complos.org

Analytical Methodologies Utilizing Berberine Hydrochloride D6 As an Internal Standard

Role of Berberine (B55584) Hydrochloride-d6 in Quantitative Bioanalysis

In quantitative bioanalysis, the goal is to accurately measure the concentration of an analyte, such as berberine, within a biological sample like plasma or serum. The complexity of these samples introduces significant challenges that can affect analytical accuracy and precision. Berberine-d6 is introduced into a sample at a known concentration at the beginning of the analytical process to serve as a reference compound that helps correct for various sources of error. waters.com Because it is chemically almost identical to the analyte, it behaves similarly during sample preparation and analysis. chromatographyonline.com

One of the most significant challenges in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is the "matrix effect." myadlm.org This phenomenon occurs when components of the biological matrix (e.g., salts, lipids, proteins) co-elute with the analyte and interfere with its ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement. chromatographyonline.comchromatographyonline.com This interference can significantly alter the analyte's signal, resulting in inaccurate quantification.

A stable isotope-labeled internal standard like Berberine-d6 is the most recognized tool to correct for these matrix effects. chromatographyonline.com Since Berberine-d6 has nearly identical physicochemical properties to native berberine, it is presumed to experience the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect can be effectively normalized, leading to more accurate and reliable quantitative results. researchgate.net However, it is crucial that the analyte and the SIL internal standard co-elute perfectly for this correction to be effective. waters.comchromatographyonline.com Even slight differences in retention time, sometimes caused by the deuterium (B1214612) isotope effect, can lead to differential matrix effects and compromise accuracy. waters.comresearchgate.net

The multi-step process of preparing a biological sample for analysis—which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction—can introduce variability and potential loss of the analyte. An ideal internal standard like Berberine-d6 is added before sample extraction and will experience similar losses as the native berberine throughout the preparation steps. waters.com By tracking the signal of Berberine-d6, analysts can correct for inconsistencies in sample handling and extraction efficiency. waters.com

Furthermore, the response of a mass spectrometer can fluctuate over time due to various factors, leading to instrument drift. Since both the analyte and the internal standard are measured in the same analytical run, any variation in instrument response will affect both compounds similarly. The use of the analyte-to-internal standard response ratio effectively cancels out this variability, ensuring the robustness and reproducibility of the analytical method. nih.gov

Advanced Mass Spectrometry Applications

Berberine-d6 is predominantly used in conjunction with highly sensitive and specific mass spectrometry techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a gold standard for quantifying trace levels of compounds in complex mixtures. nih.gov

LC-MS/MS methods are widely employed for the determination of berberine in biological samples, such as human and rat plasma. nih.gov These methods involve separating berberine from other sample components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) before it enters the mass spectrometer for detection and quantification. nih.gov The high sensitivity of this technique allows for the measurement of very low concentrations of berberine, with lower limits of quantification reported as low as 1 pg/mL. The specificity is achieved by using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.gov

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry. eurl-pesticides.eu In this mode, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented, and then a specific product ion is selected in the third quadrupole for detection. This process, known as a "transition," is highly selective for the target analyte.

For the quantification of berberine using Berberine-d6 as an internal standard, specific MRM transitions are established for both the analyte and the standard. The transition for berberine is typically m/z 336.1 → 320.0/320.2. nih.govnih.govresearchgate.net For the deuterated internal standard, Berberine-d6, a common transition is m/z 342.2 → 294.3. nih.gov The use of these unique mass transitions allows the instrument to differentiate between the analyte and its internal standard, despite their co-elution from the chromatography column. nih.govresearchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Berberine | 336.1 | 320.2 | nih.gov |

| Berberine | 336.0 | 320.0 | researchgate.net |

| Berberine | 336.1 | 320.0 | nih.gov |

| Berberine Hydrochloride-d6 | 342.2 | 294.3 | nih.gov |

Electrospray Ionization (ESI) is the most common ionization technique used in LC-MS for bioanalysis. spectroscopyonline.com It is a soft ionization method that generates charged droplets from the liquid eluting from the HPLC, which then desolvate to produce gas-phase ions of the analytes. chromatographyonline.com The efficiency of the ionization process directly impacts the sensitivity of the analysis. Therefore, optimizing ESI source parameters is a critical step in method development. spectroscopyonline.comresearchgate.net

For both deuterated and non-deuterated analytes, key ESI parameters are optimized to maximize the signal intensity. These parameters typically include:

Capillary Voltage: The voltage applied to the ESI needle, which is crucial for initiating the spray. chromatographyonline.com

Nebulizer Gas Pressure: This gas helps to form a fine spray of droplets. spectroscopyonline.com

Drying Gas Flow Rate and Temperature: A heated gas (usually nitrogen) is used to evaporate the solvent from the droplets, facilitating the release of ions. spectroscopyonline.comchromatographyonline.com

Optimization is generally performed in positive ion mode for berberine, as it readily forms a positively charged ion ([M]+). nih.gov Since deuterated and non-deuterated compounds have virtually identical chemical properties, the optimized ESI conditions for berberine are also applicable to Berberine-d6. nih.gov The goal is to find a set of conditions that provides a stable and maximal ion signal for both the analyte and the internal standard, ensuring reliable quantification across the entire analytical run. chromatographyonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Analytical Use

The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of berberine hydrochloride is inherently challenging due to the compound's nature as a quaternary ammonium salt. These salts are non-volatile and thermally labile, making them generally unsuitable for standard GC-MS which requires analytes to be vaporized without decomposition.

However, the use of deuterated internal standards is a well-established practice in GC-MS to ensure quantitative accuracy. nih.gov These standards, such as this compound, are ideal because they share near-identical chemical and physical properties with their non-deuterated counterparts, yet are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. nih.gov The internal standard is added in a known quantity to both calibration standards and unknown samples, co-eluting with the target analyte. By comparing the peak area ratio of the analyte to the internal standard, variations arising from sample injection, matrix effects, and instrument drift can be effectively normalized. nih.gov

For a compound like berberine, analytical approaches involving GC-MS would necessitate a derivatization step to create a more volatile derivative or the use of pyrolysis-GC-MS (Py-GC-MS). nih.govsemanticscholar.org In Py-GC-MS, the sample is subjected to high temperatures, breaking it down into smaller, characteristic, and volatile fragments that can be separated by GC and identified by MS. nih.govchromatographyonline.com In such a scenario, a deuterated internal standard like this compound would be crucial for correcting variable analyte recovery and ensuring the reliability of the quantitative protocol. nih.govnih.gov

Calibration and Sensitivity Enhancement in Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an exemplary internal standard for the sensitive and accurate quantification of berberine in complex biological matrices like human plasma. researchgate.net Its utility is particularly pronounced in pharmacokinetic studies where berberine may be present at trace concentrations. researchgate.net

The primary role of this compound is to compensate for variations during the analytical process, including sample preparation (e.g., protein precipitation, liquid-liquid extraction) and instrument analysis (e.g., ionization efficiency in the mass spectrometer source). researchgate.net By adding a fixed amount of the deuterated standard to every sample and calibrator, a ratio of the analyte response to the internal standard response is used to construct the calibration curve. researchgate.net This ratiometric approach corrects for potential analyte loss and fluctuations in instrument performance, thereby enhancing the precision and accuracy of the measurement.

Research has demonstrated the development of highly sensitive LC-MS/MS methods using this compound. These methods can achieve a lower limit of quantification (LLOQ) as low as 1 pg/mL in human plasma. researchgate.net The method is typically validated over a specific concentration range, for instance, 1-50 pg/mL, demonstrating good linearity. researchgate.net The distinct mass difference between berberine (precursor ion at m/z 336.1) and Berberine-d6 (precursor ion at m/z 342.2) allows for their simultaneous monitoring using multiple reaction monitoring (MRM) without cross-talk, ensuring specificity and sensitivity. researchgate.netnih.gov

Table 1: LC-MS/MS Method Parameters for Berberine Quantification Using this compound

| Parameter | Reported Value/Condition | Reference |

|---|---|---|

| Internal Standard (IS) | This compound | researchgate.net |

| Analyte (Berberine) Precursor → Product Ion (m/z) | 336.1 → 320.2 | nih.gov |

| IS (Berberine-d6) Precursor → Product Ion (m/z) | 342.2 → 294.3 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 1 pg/mL | researchgate.net |

| Calibration Curve Range | 1 - 50 pg/mL | researchgate.net |

| Matrix | Human Plasma | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Deuterated Solvents

Application of Deuterated Solvents (e.g., DMSO-d6) for Berberine Hydrochloride Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and characterization of organic molecules like berberine hydrochloride. The use of deuterated solvents is fundamental to this process. Solvents such as deuterated dimethyl sulfoxide (DMSO-d6) are employed to dissolve the analyte without generating overwhelming solvent signals in the ¹H NMR spectrum, which would otherwise obscure the signals from the compound of interest. gmu.edunih.gov

When characterizing berberine hydrochloride, the sample is dissolved in DMSO-d6, and the ¹H NMR spectrum is recorded. nih.gov The resulting spectrum provides detailed information about the chemical environment of each proton in the molecule. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J) of the proton signals are used to assign specific protons to their positions within the berberine structure. nih.govrsc.org The residual solvent peak of DMSO-d6 (around 2.50 ppm) serves as a common reference point. gmu.edu This detailed spectral analysis is crucial for confirming the identity and structural integrity of berberine hydrochloride. nih.govresearchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for Berberine Hydrochloride in DMSO-d6

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| H-13 | ~8.9 | Singlet | researchgate.net |

| H-8 | ~9.9 | Singlet | researchgate.net |

| H-1 | ~7.8 | Singlet | researchgate.net |

| H-4 | ~7.1 | Singlet | researchgate.net |

| -OCH3 | ~4.1 | Singlet | nih.gov |

| -OCH2O- | ~6.2 | Singlet | researchgate.net |

Quantitative Nuclear Magnetic Resonance (qNMR) for Reference Standard Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high precision and accuracy, offering traceability to the International System of Units (SI). mdpi.comsepscience.com This technique is particularly valuable for the certification of reference materials, including deuterated compounds like this compound. sepscience.com

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. fujifilm.comfujifilm.com In a typical internal standard qNMR experiment, a precisely weighed amount of the analyte (e.g., this compound) is mixed with a precisely weighed amount of a certified reference material (the internal standard). researchgate.net The mixture is dissolved in a deuterated solvent, and the ¹H NMR spectrum is acquired under specific, optimized conditions to ensure accurate integration. fujifilm.com

The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. researchgate.net The calculation accounts for the molar masses of both substances, their weighed masses, and the number of protons corresponding to each integrated signal. fujifilm.com The use of a deuterated compound like this compound as a reference standard for quantifying unlabeled berberine is advantageous because its structural similarity ensures similar relaxation times and solution behavior, while its distinct mass prevents isotopic interference in complementary mass spectrometric analyses. For this compound to be used as a certified reference material itself, its purity must first be rigorously determined using qNMR against a primary standard from a national metrology institute. researchgate.netmdpi.comsepscience.com

Table 3: Key Requirements for qNMR Reference Standard Analysis

| Requirement | Description | Reference |

|---|---|---|

| Certified Purity | The internal standard must be a certified reference material (CRM) with a known purity value traceable to SI units. | researchgate.netfujifilm.com |

| Signal Separation | At least one signal from the analyte and one from the internal standard must be well-resolved and free from overlap with other signals. | fujifilm.com |

| Solubility | Both the analyte and the internal standard must be fully soluble in the chosen deuterated solvent. | fujifilm.com |

| Chemical Stability | The analyte and internal standard must not react with each other or with the deuterated solvent. | fujifilm.com |

| Accurate Weighing | Precise and accurate weighing of both the analyte and the internal standard is critical for an accurate purity calculation. | fujifilm.com |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) in Analytical Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and quantification of berberine in various samples, including raw plant materials, extracts, and pharmaceutical formulations. nih.gov The development of a robust and reliable HPLC method often involves the use of an internal standard to ensure the highest level of accuracy and precision, and this compound is an ideal candidate for this purpose when coupled with a mass spectrometer. semanticscholar.orgnih.gov

In HPLC method development, several parameters are optimized, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. gigvvy.comsielc.com For berberine, reversed-phase columns, such as a C18, are commonly used. gigvvy.comsphinxsai.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate or ammonium formate) with an acid modifier like formic or trifluoroacetic acid to ensure good peak shape. gigvvy.comsphinxsai.com Detection is often performed using a UV detector at one of berberine's absorption maxima, such as 266 nm or 346 nm. nih.govsielc.com

When this compound is used as an internal standard, it is added to all samples and standards before any sample preparation or injection. Since it has virtually the same retention time as unlabeled berberine under typical reversed-phase conditions, it effectively tracks the analyte throughout the entire process. nih.gov This is especially critical in stability-indicating methods, where the quantification of the active ingredient in the presence of its degradation products is required. semanticscholar.orgsphinxsai.com The internal standard allows for accurate quantification even if the sample matrix changes during degradation studies. The use of this compound ensures that the analytical method is validated for precision, accuracy, and robustness as per regulatory guidelines. semanticscholar.orgsphinxsai.com

Table 4: Typical HPLC Method Parameters for Berberine Analysis

| Parameter | Common Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govsphinxsai.com |

| Mobile Phase | Acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer, formic acid) | gigvvy.comsphinxsai.com |

| Elution Mode | Isocratic or Gradient | nih.govgigvvy.com |

| Flow Rate | 1.0 mL/min | gigvvy.comsphinxsai.com |

| Detection Wavelength | ~346 nm or ~266 nm | nih.govsielc.com |

| Internal Standard | This compound (for LC-MS applications) |

Ultra-High Performance Liquid Chromatography (UPLC) for Rapid Analysis

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis in liquid chromatography-mass spectrometry. This compound, a deuterated form of berberine, serves as an ideal internal standard for the quantification of berberine and related compounds in complex biological matrices. caymanchem.commedchemexpress.com Its utility is particularly pronounced in Ultra-High Performance Liquid Chromatography (UPLC), where its similar chromatographic behavior and distinct mass-to-charge ratio (m/z) compared to the unlabeled analyte ensure accurate and precise measurements, even with very short run times.

One prominent application of this compound is in the simultaneous quantification of multiple bioactive components. A rapid UPLC-tandem mass spectrometry (UPLC-MS/MS) method was developed to measure berberine (BBR), berbamine (BBM), magnoflorine (MGF), and the berberine metabolite, berberrubine (BRB), in mouse serum. nih.gov In this assay, Berberine-d6 ([9,10-(OC2H3)2]-BBR) was employed as the internal standard for the quantification of both berberine and berberrubine. nih.govresearchgate.net The entire chromatographic run was completed in just 3.9 minutes, demonstrating the high-throughput capability of the method. nih.gov Samples were prepared using a simple protein precipitation technique and separated on an ACQUITY UPLC® BEH C18 column. nih.gov

The specifics of the mass spectrometry detection, including the precursor and product ion transitions for each analyte and the internal standard, are critical for the method's selectivity.

Table 1: UPLC-MS/MS Parameters for Multi-Analyte Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Berberine (BBR) | 336.1 | 320.2 |

| Berbamine (BBM) | 305.2 | 566.3 |

| Magnoflorine (MGF) | 342.0 | 297.1 |

| Berberrubine (BRB) | 322.1 | 307.2 |

| Berberine-d6 (d6-BBR) | 342.2 | 294.3 |

| Boldine (BOL) | 328.1 | 265.2 |

| Tetrandrine (TET) | 312.2 | 580.3 |

Data sourced from a study on simultaneous quantification in mouse serum. nih.gov

The method was validated for linearity, demonstrating a wide dynamic range for each of the quantified compounds. nih.govresearchgate.net

Table 2: Linearity Ranges for Analytes in Mouse Serum

| Analyte | Linearity Range (ng/mL) |

|---|---|

| Berberine (BBR) | 0.1 - 40 |

| Berbamine (BBM) | 8 - 3200 |

| Magnoflorine (MGF) | 5 - 2000 |

| Berberrubine (BRB) | 0.2 - 80 |

This validated UPLC-MS/MS method is noted for its precision and accuracy, making it suitable for high-throughput sample analysis. nih.gov

Another highly sensitive UPLC-MS/MS method utilizing this compound as an internal standard was developed for the determination of berberine in human plasma. researchgate.net This method achieved a very low limit of quantification, which is essential for pharmacokinetic studies where analyte concentrations can be minimal. researchgate.net The analysis was performed on a Kinetex C18 column with a total run time of 3 minutes. This rapid and sensitive approach was successfully applied to a pharmacokinetic study of berberine in human subjects. researchgate.net

Table 3: UPLC-MS/MS Method Parameters for Berberine in Human Plasma

| Parameter | Description |

|---|---|

| Internal Standard | This compound |

| Column | Kinetex C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase | Isocratic elution with 10 mM ammonium formate/0.1% formic acid in water and acetonitrile (50:50, v/v) |

| Flow Rate | 0.25 mL/min |

| Detection | Electrospray ionization in positive mode with multiple reaction monitoring (MRM) |

| Lower Limit of Quantification (LLOQ) | 1.0 pg/mL |

| Linearity Range | 1 - 50 pg/mL |

This method was validated according to industry standards and demonstrates high sensitivity. researchgate.net

These examples underscore the critical role of this compound in modern analytical methodologies. Its use in UPLC-MS/MS enables the development of rapid, precise, and highly sensitive assays for the quantification of berberine and its related compounds in various biological samples.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Acetonitrile | - |

| Ammonium acetate | - |

| Ammonium formate | - |

| Berberine | BBR |

| This compound | d6-BBR |

| Berbamine | BBM |

| Berberrubine | BRB |

| Boldine | BOL |

| Formic acid | - |

| Magnoflorine | MGF |

| Methanol | - |

Applications of Berberine Hydrochloride D6 in Preclinical and Mechanistic Research

Non-Clinical Pharmacokinetic Investigations of Berberine (B55584) and its Analogs

The use of Berberine Hydrochloride-d6 is fundamental in overcoming analytical challenges associated with the pharmacokinetic studies of berberine, which is known for its poor oral bioavailability and rapid metabolism.

Preclinical studies in animal models, such as rats, have consistently demonstrated that berberine has very low oral bioavailability, often less than 1%. mdpi.comdergipark.org.trresearchgate.net This poor absorption from the gastrointestinal tract, combined with extensive first-pass metabolism, results in extremely low plasma concentrations. mdpi.comscielo.br Accurately measuring these trace levels requires highly sensitive analytical methods. The incorporation of Berberine-d6 as an internal standard during LC-MS/MS analysis provides the necessary precision to quantify the systemic exposure of berberine following oral administration in these animal models. nih.govplos.org For instance, studies have shown that despite high oral doses in rats (e.g., 200 mg/kg), plasma concentrations can be very low, while tissue concentrations, particularly in the liver, are significantly higher. mdpi.comdergipark.org.trfrontiersin.org

Interactive Table: Pharmacokinetic Parameters of Oral Berberine in Animal Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Source |

| Rat | 100 | 9.48 | 46.5 | frontiersin.org |

| Rat | 90 | ~10 (estimated from graph) | 26.5 | plos.org |

| Rabbit | 50 | 411 | - | frontiersin.org |

The elimination half-life (t1/2) and clearance rate (CL/F) are critical parameters that describe how long a drug remains in the body and how efficiently it is removed. Berberine-d6 is employed as an internal standard to ensure the reliability of the concentration data used to calculate these parameters. plos.orgfrontiersin.org Studies in rats have shown that berberine is eliminated slowly after oral administration of certain formulations, with a reported half-life of 5.23 ± 0.41 hours for a 200 mg/kg dose. dergipark.org.tr Following intravenous administration in rats, the plasma concentration of berberine shows a rapid initial decline, and a typical half-life after oral administration in clinical studies of a berberine-containing compound ranged from 8 to 10 hours. frontiersin.orgnih.gov The fast elimination rate is a contributing factor to the low blood concentration of berberine. scielo.br

Interactive Table: Elimination Parameters of Berberine in Rats

| Administration Route | Dose (mg/kg) | Half-Life (t1/2) (hours) | Clearance (CL/F) | Source |

| Oral | 200 | 5.23 ± 0.41 | - | dergipark.org.tr |

| Intragastric | 25 | - | Decreased in diseased vs. normal rats | dergipark.org.tr |

| Intravenous | 4.0 | - | Calculated from data | frontiersin.org |

Metabolism Studies and Identification of Metabolic Pathways

Isotopically labeled compounds are powerful tools for elucidating the metabolic fate of drugs. This compound plays a significant role in tracking the biotransformation of berberine.

Isotopic labeling is a definitive method for tracking the metabolic fate of a compound. nih.govosti.gov By introducing a stable isotope like deuterium (B1214612), as in Berberine-d6, researchers can readily distinguish the administered drug and its subsequent metabolites from endogenous compounds within a biological system using mass spectrometry. This technique is invaluable for identifying the products of phase I and phase II metabolism. scielo.brnih.gov The primary phase I metabolites of berberine identified in rat liver include berberrubine, thalifendine, demethyleneberberine (B150084), and jatrorrhizine (B191652). nih.gov Using isotopic labeling helps confirm the metabolic pathways, such as the oxidative demethylation carried out by cytochrome P450 (CYP450) isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. nih.govnih.gov

Elucidation of Enzyme-Mediated Metabolism (e.g., CYP-mediated cleavage)

The metabolism of berberine is complex and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. nih.govdergipark.org.tr Studies have shown that berberine is a substrate for several CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2E1, and CYP2C19. nih.govnih.gov The use of deuterated internal standards like Berberine-d6 is essential for accurately quantifying berberine and its metabolites in these studies. nih.govplos.org

Research indicates that CYP2D6 plays a major role in berberine's biotransformation in both mice and humans. nih.govnih.gov Inhibition of CYP2D6 significantly decreases the metabolism of berberine in liver microsomes. nih.gov Furthermore, berberine itself can act as a quasi-irreversible inhibitor of CYP2D6. mdpi.com This inhibition is thought to be related to the methylenedioxybenzene moiety of the berberine molecule. mdpi.com The primary metabolites formed through CYP-mediated reactions include demethyleneberberine, berberrubine, thalifendine, and jatrorrhizine. mdpi.comnih.gov

Interestingly, the metabolism of berberine can be sex-dependent. One study found that CYP2D6 polymorphisms significantly affected berberine metabolism in females, but not in males, suggesting a CYP2D6-independent metabolic pathway in males. researchgate.net

Table 1: Key CYP Enzymes in Berberine Metabolism and their Roles

| Enzyme | Role in Berberine Metabolism | Key Findings | Citations |

| CYP2D6 | Primary enzyme for berberine metabolism in human liver. | Exhibits quasi-irreversible inhibition by berberine. mdpi.com Its polymorphisms affect berberine metabolism in females. researchgate.net | nih.govnih.govmdpi.comresearchgate.net |

| CYP1A2 | Contributes to berberine metabolism. | Involved in the formation of berberine metabolites, though to a lesser extent than CYP2D6. nih.govnih.gov | nih.govnih.gov |

| CYP3A4 | Involved in berberine metabolism. | Berberine can inhibit CYP3A4 activity. nih.govmdpi.com | nih.govnih.govnih.govmdpi.com |

Analysis of Gut Microbiota-Mediated Metabolism of Berberine

The gut microbiota plays a crucial role in the metabolism and bioavailability of berberine. frontiersin.orgnih.govdergipark.org.tr Due to its low oral bioavailability, a significant portion of orally administered berberine remains in the intestine and interacts with the gut microbiome. nih.govdergipark.org.tr

One of the key metabolic transformations carried out by the gut microbiota is the reduction of berberine to dihydroberberine (B31643) (dhBBR). researchgate.net This conversion is facilitated by nitroreductases produced by intestinal bacteria. researchgate.net Dihydroberberine is more readily absorbed from the intestine than berberine itself. researchgate.net Once absorbed, dihydroberberine is oxidized back to berberine. researchgate.net

Berberine also modulates the composition of the gut microbiota. nih.govbohrium.complos.org It has been shown to increase the abundance of beneficial bacteria, such as Akkermansia, Eubacterium, and Ruminococcus, while reducing the levels of potentially pathogenic bacteria. nih.govbohrium.com This modulation of the gut microbiota can lead to changes in the production of various metabolites, including short-chain fatty acids (SCFAs), which have systemic effects on the host's metabolism. nih.govnih.gov For instance, berberine treatment has been associated with an increase in fecal SCFA concentrations. plos.org

Isotopic Tracing in Biological Systems for Mechanistic Elucidation

The use of isotopically labeled compounds like Berberine-d6 is fundamental for tracing the fate and distribution of berberine within biological systems. nih.govcaymanchem.combiomol.com

In Vivo Tracing of Berberine Fate and Distribution

Pharmacokinetic studies utilizing deuterated berberine as an internal standard have provided detailed information on its absorption, distribution, metabolism, and excretion. nih.govplos.org These studies have confirmed the low oral bioavailability of berberine. dergipark.org.tr Following oral administration, berberine is extensively metabolized in the liver. dergipark.org.tr

Biodistribution studies have shown that berberine and its metabolites distribute to various tissues. dergipark.org.trnih.gov For instance, in rats, the highest concentration of a berberine analogue was found in the lungs. dergipark.org.tr In vitro studies using HepG2 cells have revealed that some metabolites, like demethyleneberberine, are highly concentrated intracellularly, while others, such as jatrorrhizine and berberrubine, are primarily found extracellularly. nih.gov This differential distribution suggests that specific metabolites may exert their effects in different cellular compartments. nih.gov

Investigation of Interactions with Biological Targets and Pathways

Berberine is known to interact with a multitude of biological targets and signaling pathways, and deuterated analogs are instrumental in elucidating these interactions. mdpi.comnih.gov It has been shown to modulate pathways involved in glucose and lipid metabolism, inflammation, and cell proliferation. cymitquimica.commdpi.comrestorativemedicine.org

Key signaling pathways influenced by berberine include:

AMPK/mTOR Pathway: Berberine can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cellular metabolism and growth. nih.govgethealthspan.com

NF-κB Pathway: It can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key regulator of inflammation. nih.govrestorativemedicine.org

PI3K/Akt Pathway: Berberine has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. mdpi.commdpi.com

WNT/β-catenin Pathway: In some cancer cells, berberine can interfere with the WNT/β-catenin signaling pathway. nih.gov

By using deuterated berberine in these studies, researchers can accurately track its presence and the formation of its metabolites, helping to distinguish between the effects of the parent compound and its metabolic products on these pathways.

Research on Structure-Activity Relationships of Berberine and its Deuterated Analogs

Impact of Deuteration on Biological Activity and Selectivity

The substitution of hydrogen with deuterium in a molecule can sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered due to the mass difference between the isotopes. This can, in turn, affect the biological activity of a compound.

Comparative Studies with Non-Deuterated Berberine and other Derivatives

In preclinical and mechanistic research, the scientific value of a compound is often illuminated through rigorous comparison. For this compound, its role in such studies is primarily as an analytical standard, facilitating the precise evaluation of its non-deuterated counterpart, berberine, and other related derivatives. This comparative context is crucial for understanding the pharmacokinetics and therapeutic potential of new berberine-based compounds.

The primary application of Berberine-d6 is as a stable isotope-labeled internal standard for the quantification of berberine in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.comnih.govkoreascience.kr An internal standard is essential for accurate quantification as it helps to correct for potential variability during sample preparation and analysis. Because Berberine-d6 is chemically identical to berberine but has a higher molecular weight due to the six deuterium atoms, it co-elutes with berberine but is detected at a different mass-to-charge ratio (m/z). koreascience.krresearchgate.net This distinction allows for precise and reliable measurement of the non-deuterated berberine's concentration. koreascience.kr

A prime example of its application is in pharmacokinetic studies comparing different formulations and derivatives of berberine. researchgate.netnih.gov Research has been conducted to overcome the low oral bioavailability of berberine. researchgate.netnih.gov In one such study, a sensitive LC-MS/MS method was developed to compare the bioavailability of transdermal (TD) formulations of berberine (BBR) and its precursor, dihydroberberine (DHB), against traditional oral (PO) administration of berberine in rats. researchgate.netnih.gov The use of d6-berberine as an internal standard was critical for the simultaneous and accurate measurement of berberine in the collected serum samples. researchgate.netnih.gov

| Compound | Purpose | Parent Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

|---|---|---|---|---|

| Berberine | Analyte | 336.1 | 320.1 | nih.gov |

| Berberine-d6 | Internal Standard | 342.1 / 342.2 | 322.1 / 306.05 | nih.govresearchgate.net |

The findings from these comparative studies are significant. Acute pharmacokinetic analysis in Sprague-Dawley rats revealed a clear ranking of bioavailability based on the area under the curve (AUC), an indicator of total drug exposure. researchgate.netnih.gov Transdermal administration of dihydroberberine resulted in the highest bioavailability, followed by transdermal berberine, with both being substantially greater than oral berberine. researchgate.netnih.gov

| Formulation | Bioavailability Ranking (AUC0-8) | Key Finding | Reference |

|---|---|---|---|

| Dihydroberberine Transdermal (DHB TD) | 1 | Transdermal administration achieves significantly higher circulating berberine levels compared to oral administration. | researchgate.netnih.gov |

| Berberine Transdermal (BBR TD) | 2 | ||

| Berberine Oral (BBR PO) | 3 | Demonstrates the characteristically poor bioavailability of oral berberine. |

Beyond serving as an analytical tool, the field of berberine research involves the synthesis and evaluation of numerous other derivatives designed to enhance its therapeutic properties. nih.govmdpi.comresearchgate.net The goal of creating these derivatives is often to improve bioavailability or to increase the potency of a specific biological activity, such as its hypoglycemic effect. nih.govmdpi.com

Dihydroberberine, a derivative and precursor, has been noted for its ability to enhance the in vivo efficacy of berberine, likely due to its improved oral bioavailability. mdpi.com Other research has focused on creating novel derivatives by modifying the berberine structure at various positions. nih.govoup.com For example, a new derivative, 9-(hexylamino)-2,3-methylenedioxy-10-methoxyprotoberberine chloride (SHE-196), was synthesized and showed a pronounced hypoglycemic effect in a type 2 diabetes mellitus mouse model. nih.govresearchgate.net Such comparative studies, evaluating a new derivative against the parent compound, are fundamental to drug discovery and development. nih.gov

| Derivative Name/Class | Structural Modification | Primary Investigated Enhancement | Reference |

|---|---|---|---|

| Dihydroberberine (DHB) | Reduced form of berberine | Improved oral bioavailability and in vivo efficacy | researchgate.netnih.govmdpi.com |

| 9-O-Substituted Derivatives | Modification at the 9-position | Enhanced hypoglycemic activity | researchgate.net |

| SHE-196 | 9-(hexylamino)-2,3-methylenedioxy-10-methoxyprotoberberine chloride | Potent hypoglycemic activity at low doses | nih.govresearchgate.net |

| 13-(4-Isopropylbenzyl) Berberine | Substitution at the 13-position | Potent antifungal activity | oup.com |

Method Development and Validation for Berberine and Berberine Hydrochloride D6 Quantification

Guidelines for Bioanalytical Method Validation (e.g., FDA guidelines)

Bioanalytical method validation is a process used to establish that a quantitative analytical method is suitable for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for this process. federalregister.govich.orgeuropa.eueuropa.eufda.govfederalregister.gov These guidelines provide a framework for the validation of bioanalytical methods used in the analysis of samples from nonclinical and clinical studies that are submitted to regulatory authorities. federalregister.govich.org

The fundamental principle of these guidelines is to ensure the quality and consistency of bioanalytical data, which are crucial for making regulatory decisions regarding the safety and efficacy of drug products. ich.orgeuropa.eueuropa.eu The validation process involves demonstrating that the method is reliable and reproducible for the intended use. The guidelines cover various aspects of method validation, including the characterization of reference standards, development of a validation plan, and assessment of specific performance characteristics. ich.orgiqvia.com

The FDA's guidance, along with the harmonized ICH M10 guideline, outlines the specific parameters that need to be evaluated during validation. federalregister.goveuropa.eueuropa.eugmp-compliance.org These include specificity, selectivity, linearity, range, accuracy, precision, limit of detection, limit of quantification, and stability. iqvia.com The guidelines also provide recommendations for the application of validated methods to the analysis of study samples, including the use of quality control samples to ensure the continued performance of the method. ich.org For deuterated internal standards like Berberine (B55584) Hydrochloride-d6, the guidelines emphasize the importance of ensuring high isotopic purity and the absence of isotopic exchange reactions. europa.eu

Parameters for Method Validation

The validation of a bioanalytical method for the quantification of berberine, with Berberine Hydrochloride-d6 as an internal standard, involves a detailed assessment of several key parameters to ensure its performance is reliable and meets regulatory standards.

Specificity and Selectivity

Specificity and selectivity refer to the ability of the analytical method to differentiate and quantify the analyte of interest, in this case, berberine, in the presence of other components in the sample matrix. researchgate.net This is particularly important in bioanalysis, where the matrix, such as plasma or serum, contains numerous endogenous substances that could potentially interfere with the measurement of the analyte. dovepress.com

In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly used for berberine quantification, specificity is achieved by monitoring specific precursor-to-product ion transitions for both berberine and its deuterated internal standard, this compound. dovepress.combohrium.com The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high specificity, as it co-elutes with the analyte and experiences similar matrix effects, but is distinguished by its different mass-to-charge ratio. researchgate.net

Validation studies for specificity typically involve analyzing blank matrix samples from multiple sources to ensure that no endogenous components produce a significant signal at the retention time of berberine or this compound. dovepress.comsemanticscholar.org The absence of interfering peaks in the chromatograms of blank samples demonstrates the method's specificity. dovepress.comkoreascience.kr For example, in one study, the specificity of an HPLC-MS/MS method was confirmed by the absence of interference in blank plasma from six different sources. dovepress.com

Linearity and Calibration Range

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the span of concentrations over which the method is shown to be linear, accurate, and precise. researchgate.netajrconline.org

For the quantification of berberine, a calibration curve is constructed by plotting the peak area ratio of berberine to the internal standard (this compound) against the known concentrations of berberine standards. ajrconline.org The linearity of the calibration curve is typically evaluated by its correlation coefficient (r) or coefficient of determination (r²), which should be close to 1. ajrconline.orgakjournals.com

The calibration range needs to encompass the expected concentrations of berberine in the study samples. Various studies have reported different linear ranges for berberine quantification, depending on the analytical method and the biological matrix. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for berberine in rat plasma demonstrated linearity over a range of 0.5 to 100 ng/mL. bohrium.comnih.gov Another study using a UV-spectrophotometric method reported a linearity range of 10-50 µg/ml. ijper.org The selection of an appropriate calibration range is critical for the accurate quantification of berberine in pharmacokinetic studies.

| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r or r²) | Source |

|---|---|---|---|---|

| LC-MS/MS | Rat Plasma | 0.5-100 ng/mL | Not Specified | bohrium.comnih.gov |

| LC-MS/MS | Rat Plasma | 0.2-100 ng/mL | r² = 0.9930 | brieflands.com |

| LC-MS/MS | Human Plasma | 1-50 pg/mL | r > 0.9985 | koreascience.kr |

| HPLC | - | 0.2-150 µg/mL | R² = 0.9982 | gigvvy.com |

| HPLC | - | 150-4800 ng/mL | r² = 0.9990 | ajrconline.org |

| HPLC | - | 5-500 µg/mL | r² = 0.998 | akjournals.com |

| RP-HPLC | - | 20-640 µg/mL | R² = 0.999 | orientjchem.org |

| UV-spectrophotometry | - | 10-50 µg/ml | Not Specified | ijper.org |

Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. researchgate.netmdpi.com The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. researchgate.netgigvvy.com

The LLOQ is a critical parameter in bioanalytical method validation, as it determines the sensitivity of the method. koreascience.kr For pharmacokinetic studies, the LLOQ must be low enough to quantify the analyte at the lower end of its concentration-time profile. The LLOQ is typically established as the lowest standard on the calibration curve that can be measured with a signal-to-noise ratio of at least 10 and meets the criteria for accuracy and precision (usually within 20%). semanticscholar.org

The LOD, on the other hand, is generally determined as the concentration that yields a signal-to-noise ratio of 3. gigvvy.com While not as critical as the LLOQ for quantitative bioanalysis, it provides information about the method's ability to detect trace amounts of the analyte.

Several studies have reported the LLOQ and LOD for berberine quantification using various analytical techniques. For instance, a highly sensitive LC-MS/MS method for berberine in human plasma reported an LLOQ of 1 pg/mL. koreascience.kr Another study using an HPLC method determined the LOD and LOQ for berberine to be 1 ng and 2 ng on column, respectively. gigvvy.com

| Analytical Method | Matrix | LOD | LLOQ | Source |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | Not Specified | 1 pg/mL | koreascience.kr |

| LC-MS/MS | Rat Plasma | Not Specified | 0.5 ng/mL | bohrium.comnih.gov |

| HPLC | - | 1 ng (on column) | 2 ng (on column) | gigvvy.com |

| HPLC | - | 50 ng/mL | 150 ng/mL | ajrconline.org |

| HPLC | - | 1.5 µg/mL | 5.3 µg/mL | akjournals.com |

| RP-HPLC | - | 0.8 µg/mL | 1.7 µg/mL | orientjchem.org |

| UV-spectrophotometry | - | 2.81 µg/ml | 8.54 µg/ml | ijper.org |

| LC-MS | Plant Extracts | 1.0 µg/mL | 1.5 µg/mL | researchgate.net |

Accuracy and Precision (Intraday and Interday)

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. mdpi.com Both are critical for ensuring the reliability of a bioanalytical method and are assessed at different concentration levels within the calibration range. brieflands.com

Intraday precision and accuracy are evaluated by analyzing replicate quality control (QC) samples at multiple concentration levels on the same day. ijper.orgbrieflands.com Interday precision and accuracy are determined by analyzing the same QC samples on different days. ijper.orgbrieflands.com The results are typically expressed as the relative error (RE) for accuracy and the relative standard deviation (RSD) or coefficient of variation (CV) for precision. mdpi.com

According to regulatory guidelines, for a method to be considered accurate and precise, the mean concentration should be within ±15% of the nominal value (except at the LLOQ, where it should be within ±20%), and the RSD should not exceed 15% (20% at the LLOQ). mdpi.com

Numerous studies have demonstrated the accuracy and precision of methods for quantifying berberine. For example, one LC-MS/MS method for berberine in rat plasma reported intraday and interday precision values of less than 12.33%. bohrium.comnih.gov In another study, the intraday and interday accuracies for demethyleneberberine (B150084), a metabolite of berberine, were all within 15%. mdpi.com

| Analytical Method | Matrix | Concentration Levels | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%RE or %Recovery) | Source |

|---|---|---|---|---|---|---|

| LC-MS/MS | Rat Plasma | 0.5, 20, 80 ng/mL | < 12.33% | < 12.33% | Within ±12.33% | bohrium.comnih.gov |

| LC-MS/MS | Rat Plasma | 0.4, 4, 80 ng/mL | < 14.7% | < 14.7% | Within ±9.0% | brieflands.com |

| HPLC | - | 100 µg/mL | 1.6223% | 1.7320% | 99.3859% (Intraday), 99.5510% (Interday) | gigvvy.com |

| HPLC | - | Not Specified | 0.887% | 1.667% | 98.15% | ajrconline.org |

| HPLC | - | Not Specified | 0.7-1.8% | 0.7-1.8% | 94.6-103.1% | akjournals.com |

| UV-spectrophotometry | - | 10, 30, 50 µg/ml | < 2% | < 2% | Not Specified | ijper.org |

Extraction Recovery and Matrix Effects

Extraction recovery is a measure of the efficiency of the sample preparation process in extracting the analyte from the biological matrix. brieflands.com It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration. mdpi.com

Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting components from the biological matrix. brieflands.com They are assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of a pure standard solution. mdpi.com The use of a stable isotope-labeled internal standard like this compound is highly effective in compensating for both extraction variability and matrix effects, as it is affected in the same way as the analyte. brieflands.com

The goal is to have an extraction recovery that is consistent and reproducible, although it does not need to be 100%. Matrix effects should be minimal and consistent across different sources of the biological matrix to ensure the reliability of the results. nih.gov

Studies on berberine quantification have reported on these parameters. For instance, in one study, the extraction recovery of demethyleneberberine was between 75.52% and 98.97%, and the matrix effect ranged from 82.95% to 113.51%. mdpi.com Another study reported extraction recoveries for berberine and other related compounds to be in the range of 82.34-92.31%, with no significant matrix effects observed. nih.gov

| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Source |

|---|---|---|---|---|

| Demethyleneberberine | Plasma, various tissues | 75.52 - 98.97 | 82.95 - 113.51 | mdpi.com |

| Berberine and related compounds | Rat Plasma | 82.34 - 92.31 | 89.23 - 107.68 | nih.gov |

| Berberine | Rat Plasma | Mean of 75.7 ± 10.2 for IS | Little to no effect | brieflands.com |

| Berberine | - | 85.94% | Not Specified | ijpsr.com |

Dilution Integrity and Stability

Dilution integrity and stability are critical validation parameters that ensure an analytical method can reliably measure analyte concentrations outside the standard calibration range and that the analyte remains unchanged during sample handling and storage.

Dilution Integrity

Dilution integrity is essential for accurately measuring samples with concentrations that exceed the upper limit of quantification (ULOQ) of the standard curve. plos.org This process involves diluting the sample with a blank matrix and analyzing it to ensure that the dilution does not affect the measured concentration. In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of berberine in human plasma, this compound was used as the internal standard. koreascience.krkoreascience.kr To validate dilution integrity, quality control samples were diluted with the biological matrix and assayed. The results demonstrated high accuracy and precision for both two-fold and five-fold dilutions, confirming the validity of the dilution process. koreascience.krkoreascience.kr For instance, one study reported that berberine samples with concentrations above the ULOQ were successfully analyzed after a 1:4 dilution in blank serum extract. plos.org

| Dilution Factor | Number of Replicates | Accuracy (%) | Precision (RSD, %) | Source |

|---|---|---|---|---|

| 2-fold | 5 | 101.5 | 2.93 | koreascience.krkoreascience.kr |

| 5-fold | 5 | 100.0 | 4.63 | koreascience.krkoreascience.kr |

Stability

Stability assessments are conducted to evaluate the chemical stability of an analyte in a given biological matrix under specific conditions and for defined periods. For berberine, using this compound as an internal standard, stability has been confirmed under various storage and handling conditions. koreascience.kr These evaluations typically include:

Stock Solution Stability: Assesses the stability of the analyte in its stock solution under defined storage conditions.

Processed Sample Stability: Evaluates the stability of the analyte in the final extracted sample, often kept in an autosampler before injection.

Short-Term Stability: Determines the stability of the analyte in the biological matrix at room temperature for a specified period.

Freeze-Thaw Stability: Examines the effect of repeated freezing and thawing cycles on the analyte's concentration.

In a validated LC-MS/MS method, berberine was found to be stable under these various conditions, with concentration deviations of less than 15.0% relative to the nominal concentrations. koreascience.kr This ensures that the integrity of the samples is maintained from collection through to analysis.

| Stability Parameter | Conditions | Result | Source |

|---|---|---|---|

| Stock Solution Stability | Stored at 4°C | Stable | koreascience.kr |

| Processed Sample Stability | Autosampler conditions | No significant degradation | koreascience.kr |

| Short-Term Stability | Room temperature | No significant degradation | koreascience.kr |

| Freeze-Thaw Stability | Multiple cycles | No significant degradation | koreascience.krnih.gov |

Quality Control and Standardization of Berberine Research Materials

The quality control and standardization of research materials, particularly those derived from natural products, are fundamental for ensuring the reproducibility and validity of scientific research. Berberine, an isoquinoline (B145761) alkaloid found in various plants, requires stringent quality control to ensure its identity, purity, and content. medcraveonline.comresearchgate.net

Standardization of berberine research often involves advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). medcraveonline.comresearchgate.net A key component of modern quantitative analysis, especially in complex biological matrices, is the use of a stable isotope-labeled internal standard (SIL-IS). lcms.cz this compound serves this exact purpose in the quantification of berberine. nih.govfrontiersin.org

The use of a deuterated internal standard like this compound is considered the gold standard in LC-MS/MS analysis for several reasons:

Compensates for Matrix Effects: It co-elutes with the unlabeled analyte (berberine) and experiences similar ionization suppression or enhancement, thereby correcting for variations caused by the sample matrix. lcms.cz

Corrects for Sample Processing Variability: It accounts for any loss of analyte during the extraction, evaporation, and reconstitution steps. nih.gov

Improves Accuracy and Precision: By normalizing the response of the analyte to that of the internal standard, the method's accuracy and precision are significantly improved. lcms.cznih.gov

The quantification is based on the peak area ratio of the analyte to the internal standard. frontiersin.org For example, in LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored for both berberine (e.g., m/z 336.1 → 320.1) and Berberine-d6 (e.g., m/z 342.1 → 322.1). nih.govakjournals.com The development of validated analytical methods that incorporate this compound is a critical step in the quality control process, enabling the reliable determination of berberine in various research settings, from cell cultures to human plasma samples. koreascience.krfrontiersin.org This ensures that the data generated are accurate and comparable across different studies, which is essential for advancing our understanding of berberine.

Future Directions and Emerging Research Avenues for Berberine Hydrochloride D6

Development of Novel Deuterated Berberine (B55584) Analogs for Specific Research Applications

The synthesis of Berberine Hydrochloride-d6 is a foundational step towards creating a broader library of deuterated berberine analogs. Researchers are now looking to develop new derivatives with deuterium (B1214612) atoms placed at various strategic positions on the berberine scaffold. google.com This will allow for more detailed investigations into the structure-activity relationships and metabolic pathways of berberine. For instance, selective deuteration at sites known to be susceptible to enzymatic modification can help to pinpoint the exact locations of metabolic transformation.

The development of these novel analogs is not limited to metabolic studies. By altering the vibrational frequencies of specific bonds, deuteration can influence the molecule's photophysical properties. This opens up possibilities for creating berberine-based fluorescent probes with enhanced quantum yields and photostability, which could be invaluable for cellular imaging and tracking studies. emerginginvestigators.org Furthermore, the synthesis of deuterated derivatives can aid in overcoming challenges such as low bioavailability that limit the therapeutic use of berberine. researchgate.netmdpi.com By creating more lipophilic derivatives, researchers aim to improve its absorption and efficacy. mdpi.com

Recent efforts have focused on synthesizing various berberine derivatives, including those with modifications at the 9-O-position and 8-keto-substitutions, to enhance their biological activities. researchgate.netnih.govoup.com These synthetic strategies, combined with deuteration, could lead to the development of potent and selective therapeutic agents. nih.gov

Integration of this compound in Multi-Omics Research (e.g., Metabolomics, Proteomics)

The advent of "omics" technologies has revolutionized our ability to study biological systems in a holistic manner. This compound is an ideal tool for integration into multi-omics workflows, particularly in the fields of metabolomics and proteomics. medchemexpress.comadvatechgroup.com In metabolomics, the mass shift introduced by the six deuterium atoms allows for the unambiguous tracking of berberine and its metabolites within a complex biological matrix. nih.gov This enables researchers to construct detailed metabolic maps and identify previously unknown biotransformation products.

A multi-omics approach, combining transcriptomics, proteomics, and metabolomics, has been used to elucidate the multifaceted antimicrobial mechanisms of berberine. researchgate.netnih.gov These studies have revealed that berberine can impact various cellular processes, including DNA replication, cell membrane transport, and metabolism. researchgate.netnih.gov The use of deuterated berberine in such studies can provide a more precise understanding of its targets and pathways. For example, quantitative proteomics experiments using this compound can help to identify proteins that directly interact with the compound or whose expression levels are altered in response to its presence.

Recent studies have highlighted the potential of multi-omics to unravel the therapeutic mechanisms of berberine in various diseases, including chronic atrophic gastritis and nonalcoholic steatohepatitis. nih.govnih.gov The integration of data from genomics, transcriptomics, proteomics, and metabolomics provides a comprehensive view of the drug's effects and can help in the discovery of new therapeutic targets and biomarkers. metabolon.com

Advanced Computational Chemistry and Modeling of Deuteration Effects on Berberine

Time-dependent density functional theory (TD-DFT) is a particularly useful method for investigating the electronic and spectroscopic properties of berberine and its deuterated analogs. rsc.orgresearchgate.net By simulating the absorption and emission spectra, researchers can gain insights into the nature of the electronic transitions and how they are influenced by isotopic substitution. researchgate.net These computational models can guide the design of new berberine-based probes and therapeutics with optimized properties.

Furthermore, computational modeling can be used to explore the impact of deuteration on the binding affinity of berberine to its protein targets. By calculating the binding energies and simulating the molecular dynamics of the berberine-protein complex, researchers can predict whether deuteration will enhance or diminish the compound's potency. These in silico studies can accelerate the drug discovery process by prioritizing the synthesis of the most promising deuterated analogs.

Exploration of Deuterium Kinetic Isotope Effects (DKIE) in Berberine Research

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom is replaced by a deuterium atom. nih.gov This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. By measuring the DKIE for a particular reaction, researchers can gain valuable insights into the reaction mechanism, particularly the rate-limiting step. nih.govnih.gov

In the context of berberine research, DKIE studies using this compound can be instrumental in elucidating the mechanisms of the enzymes that metabolize it. For example, if the rate of a metabolic reaction is significantly slower with this compound compared to its non-deuterated counterpart, it provides strong evidence that the cleavage of a C-H bond at one of the deuterated positions is involved in the rate-determining step of the reaction. nih.govnih.gov

Q & A

Q. How can conflicting results in this compound’s cytotoxicity profiles be resolved through collaborative research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.